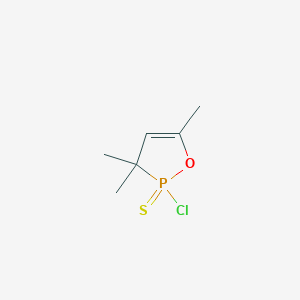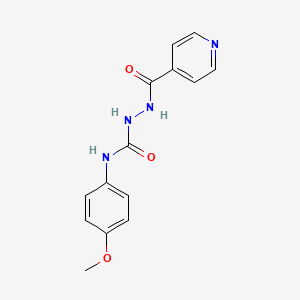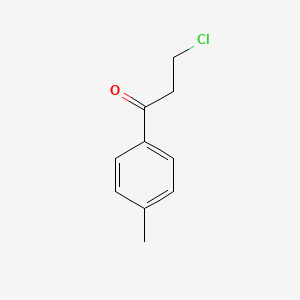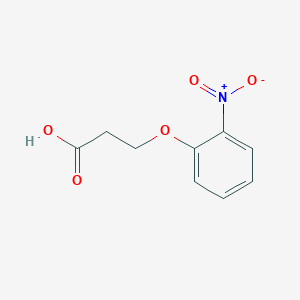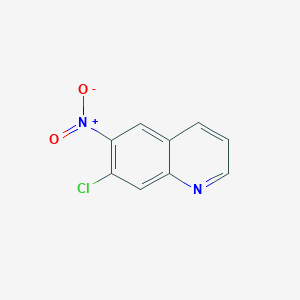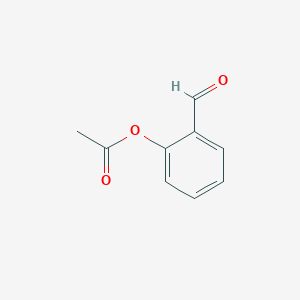
Bis(benzoylmethyl) sulfide
Übersicht
Beschreibung
Bis(benzoylmethyl) sulfide is a chemical compound with the molecular formula C16H14O2S and a molecular weight of 270.35 . It appears as a white to almost white powder or crystal .
Synthesis Analysis
This compound has been synthesized in various studies. One method involves the use of a ligand with two carbonyl groups and one sulfinyl group . Another synthesis route involves the reaction between 2-Mercapto-1-phenylethanone and 2-Bromoacetophenone .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 14 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a melting point ranging from 76.0 to 80.0 degrees Celsius . The compound has a predicted boiling point of 434.5±30.0 degrees Celsius and a predicted density of 1.189±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Condensation Reactions
Bis(aroylmethyl) sulfides, which include bis(benzoylmethyl) sulfide, are used in condensation reactions with aromatic aldehydes and ammonium acetate. These reactions produce 2,6-diaroyl-3,5-diaryltetrahydro-1,4thiazines, with interesting stereochemistry where the benzoyl group is axially oriented. This demonstrates the compound's utility in organic synthesis and stereochemistry studies (Selvaraj, Dhanabalan, Mercypushphalatha, & Arumugam, 1991).
Self-Healing Elastomers
This compound derivatives are used as dynamic crosslinkers in the design of self-healing poly(urea–urethane) elastomers. These elastomers show significant healing efficiency at room temperature without the need for catalysts or external intervention, demonstrating the compound's potential in materials science (Rekondo et al., 2014).
Polymerization Initiators
Geminal bis-sulfides, including this compound, can initiate polymerization in non-aqueous media. The interaction with acyl(aroyl)peroxides forms systems that initiate such polymerizations, indicating its significance in the field of polymer chemistry (Puzin, Leplyanin, Shaul'skii, & TolstikovGenrikh, 1988).
Fluorescence Enhancement in Rare Earth Complexes
Bis(benzoylmethyl) sulfoxide, a related compound, enhances the fluorescence of rare earth ions like Tb(III)
and Dy(III) when used as a ligand in their complexes. This enhancement is significant compared to when only bis(benzoylmethyl) sulfoxide acts as a ligand. This finding is crucial in the study of luminescence and fluorescent materials (Wen-xian et al., 2010).
Synthesis of Poly(oxovinyl sulfide)s
This compound derivatives are involved in the synthesis of poly(oxovinyl sulfide)s, which have applications in the field of material science due to their solubility and thermal stability properties (Ueda, Sakai, Komatsu, & Imai, 1982).
Anti-Corrosive Properties
Derivatives of this compound, like bis(benzimidazol-2-ylethyl)sulfide, demonstrate anti-corrosive properties on mild carbon steel. This application is significant in the field of materials engineering and corrosion science (Cruz, Pandiyan, & García-Ochoa, 2005).
Wirkmechanismus
Target of Action
Bis(benzoylmethyl) sulfide is a chemical compound with the molecular formula C16H14O2S It’s known that sulfides often interact with metal ions in biological systems .
Mode of Action
It’s known that sulfides can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound and its targets .
Biochemical Pathways
This compound may participate in biochemical pathways involving the oxidation of metal sulfides . The dissolution of metal sulfides can occur via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemical compounds, pH levels, temperature, and the presence of metal ions . .
Safety and Hazards
If inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . It is also advised to avoid the dispersion of dust and to use personal protective equipment when handling this compound .
Zukünftige Richtungen
While specific future directions for Bis(benzoylmethyl) sulfide are not mentioned in the sources, its use in the synthesis of lanthanide (III) complexes suggests potential applications in areas such as fluorescence materials, electroluminescence devices, and as fluorescence probes and labels in various biological systems .
Biochemische Analyse
Biochemical Properties
Bis(benzoylmethyl) sulfide plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with sulfide reductase enzymes, which are involved in the reduction of sulfite to sulfide. This interaction is crucial for the metabolism of sulfur-containing compounds and can affect the overall sulfur cycle in biological systems .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, it has been observed to alter the activity of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, this compound has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can lead to changes in downstream signaling events and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions, such as antioxidant defense mechanisms. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as sulfite reductase and sulfide oxidase, which are crucial for the conversion of sulfite to sulfide and vice versa. These interactions can influence metabolic flux and the levels of various metabolites in the cell, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can affect its biological activity and efficacy in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in specific cellular compartments, such as the cytoplasm and mitochondria, where it can interact with target biomolecules. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its proper function within the cell .
Eigenschaften
IUPAC Name |
2-phenacylsulfanyl-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c17-15(13-7-3-1-4-8-13)11-19-12-16(18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSKVFSCEMNSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60290389 | |
| Record name | Bis(benzoylmethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2461-80-5 | |
| Record name | 2461-80-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(benzoylmethyl) sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60290389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the coordination behavior of Bis(benzoylmethyl) sulfide with Copper(II)?
A1: The research article [] investigates the synthesis and characterization of copper(II) complexes with this compound (BMS). It demonstrates that BMS acts as a ligand, forming a chelate complex with Copper(II) with the formula [Cu(BMS)2]. This suggests that both sulfur and oxygen atoms in BMS coordinate with the copper ion. The study further explores the synthesis and properties of mixed-ligand complexes, where BMS and other ligands like 8-hydroxyquinoline or salicylaldehyde simultaneously coordinate with Copper(II).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


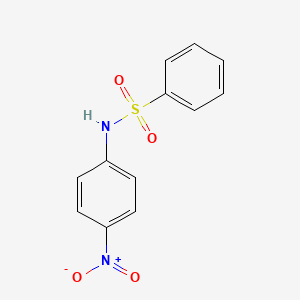
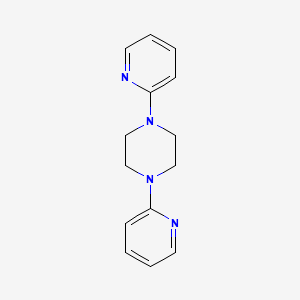


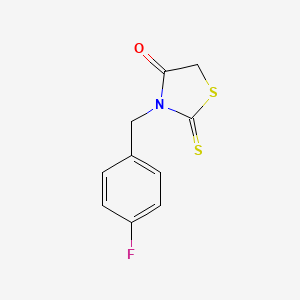
![2,5-Bis[(2-hydroxyethyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B1361554.png)

![2-[(2-Chlorobenzyl)thio]ethylamine](/img/structure/B1361560.png)
